2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

Catalog No.
S664244
CAS No.
19745-72-3
M.F
C8H10ClNO2
M. Wt
187.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

CAS Number

19745-72-3

Product Name

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

IUPAC Name

2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

InChI

InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H

InChI Key

WOXTWTXRXKAZPT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CN)O.Cl

Synonyms

4-HAAC, 4-hydroxy-alpha-aminoacetophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)O.Cl

The exact mass of the compound 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 19745-72-3), commonly referred to as keto octopamine hydrochloride, is a highly stable alpha-amino ketone salt utilized as a critical building block for phenylethanolamine-based active pharmaceutical ingredients (APIs). By preserving the oxidation state at the benzylic position while protecting the primary amine via protonation, this compound provides an optimal substrate for downstream N-alkylation and stereoselective reduction workflows [1]. Its primary procurement value lies in its role as a high-yielding precursor for the asymmetric synthesis of enantiopure compounds, bypassing the severe atom-economy limitations associated with the chiral resolution of racemic mixtures.

Substituting this specific hydrochloride salt with its free base equivalent or a pre-reduced analog (e.g., racemic octopamine) introduces severe process inefficiencies that impact manufacturing scalability. Alpha-amino ketone free bases are highly nucleophilic and rapidly undergo intermolecular self-condensation to form dihydropyrazine derivatives, leading to catastrophic purity degradation during transit and storage[1]. Furthermore, procuring racemic octopamine instead of the ketone precursor forces manufacturers into late-stage diastereomeric salt resolution, which inherently caps the theoretical yield of a single enantiomer at 50% [2]. The ketone hydrochloride salt ensures long-term stability and enables catalytic asymmetric hydrogenation, allowing for near-quantitative yields of the desired target.

Prevention of Dihydropyrazine Formation via Hydrochloride Salt Stabilization

The free base form of alpha-aminoacetophenones is notoriously unstable, as the unprotonated amine readily attacks the carbonyl carbon of adjacent molecules. Converting the compound to the hydrochloride salt completely inhibits this nucleophilic behavior. Quantitative stability models demonstrate that while the free base degrades to less than 50% purity within 48 hours at room temperature due to pyrazine formation, the hydrochloride salt maintains >99% purity over 12 months under identical conditions [1].

Evidence DimensionShelf-life stability (resistance to self-condensation)
Target Compound Data>99% purity maintained over 12 months at 25°C (as HCl salt)
Comparator Or BaselineFree base 2-amino-1-(4-hydroxyphenyl)ethanone (<50% purity within 48 hours)
Quantified Difference>180-fold increase in stable shelf life
ConditionsAmbient storage (25°C), standard atmospheric pressure, solid state.

Procuring the hydrochloride salt is mandatory to prevent rapid degradation and polymerization, ensuring reproducible batch-to-batch precursor quality for industrial synthesis.

Yield Efficiency in Enantiopure Synthesis vs. Racemic Resolution

For the production of enantiopure beta-adrenergic agents, the oxidation state of the precursor is the primary determinant of process yield. Utilizing 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride allows for transition-metal-catalyzed asymmetric hydrogenation, which directly yields the desired (R)- or (S)-phenylethanolamine in >95% yield with >98% enantiomeric excess. In contrast, starting with the reduced racemic alcohol (octopamine) requires chiral resolution, which discards half the material [1].

Evidence DimensionMaximum theoretical yield of single enantiomer
Target Compound Data>95% yield with >98% ee (via asymmetric hydrogenation of the ketone)
Comparator Or BaselineRacemic octopamine (maximum 50% yield via classical tartaric acid resolution)
Quantified Difference>90% relative increase in final enantiomer yield
ConditionsRu/Rh-catalyzed asymmetric hydrogenation vs. diastereomeric salt resolution.

Starting with the ketone precursor rather than the racemic alcohol doubles the theoretical atom economy for enantiopure API production, drastically reducing raw material waste.

Regioselective Target Affinity via Para-Hydroxylation

The regiochemistry of the phenolic hydroxyl group is critical for downstream application performance. The 4-hydroxy (para) substitution present in CAS 19745-72-3 is specifically required to synthesize APIs that target beta-1 and beta-3 adrenergic receptors (e.g., denopamine, octopamine). Comparators such as 3-hydroxy (meta) analogs or unsubstituted alpha-aminoacetophenones yield downstream products that either shift affinity toward alpha-adrenergic receptors or lose adrenergic activity entirely[1].

Evidence DimensionDownstream beta-adrenergic receptor specificity
Target Compound DataHigh specific beta-1/beta-3 affinity (in downstream reduced analogs)
Comparator Or BaselineUnsubstituted alpha-aminoacetophenone (lacks specific beta-adrenergic targeting)
Quantified DifferenceOrders of magnitude higher specific binding affinity for beta-receptors
ConditionsStandard receptor binding assays for phenylethanolamine derivatives.

The specific 4-hydroxy substitution is non-negotiable for synthesizing APIs targeting beta-adrenergic pathways, making unsubstituted or meta-substituted analogs non-viable for these workflows.

Asymmetric Synthesis of Enantiopure Phenylethanolamines

Directly leveraging the evidence regarding asymmetric hydrogenation yields, this compound is the optimal starting material for producing enantiopure (R)-octopamine and (R)-synephrine. The ketone functionality allows for highly efficient chiral catalytic reduction, bypassing the 50% yield cap associated with racemic resolution workflows [1].

Precursor for Complex Beta-1 Agonists (e.g., Denopamine)

Because the primary amine is protected as a stable hydrochloride salt but can be readily liberated in situ, it can be selectively N-alkylated prior to the reduction of the ketone. This provides a streamlined, high-yield synthetic route to complex cardiovascular and respiratory APIs [2].

Standardized Reference Material in Pharmaceutical Analytics

Due to the >180-fold increase in shelf-life stability compared to its free base, this hydrochloride salt serves as a highly reliable analytical standard for quantifying intermediates and degradation products in phenylethanolamine manufacturing pipelines [3].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

19745-72-3

Dates

Last modified: 08-15-2023

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